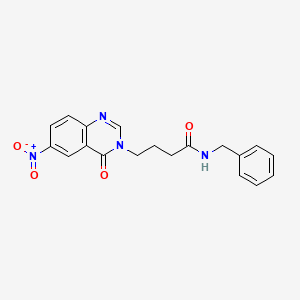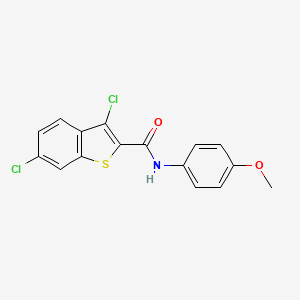![molecular formula C19H22N2O5S B11132687 5-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]-2-methyl-N-(propan-2-yl)benzamide](/img/structure/B11132687.png)
5-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]-2-methyl-N-(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-2-METHYL-N-(PROPAN-2-YL)BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole group, a sulfamoyl group, and a benzamide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-2-METHYL-N-(PROPAN-2-YL)BENZAMIDE typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the sulfamoyl group, and the final coupling with the benzamide moiety. Common reagents used in these reactions include sulfuryl chloride, methylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-2-METHYL-N-(PROPAN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-2-METHYL-N-(PROPAN-2-YL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-2-METHYL-N-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The benzodioxole group is known to interact with aromatic amino acids in proteins, while the sulfamoyl group can form hydrogen bonds with active site residues, modulating the activity of the target protein.
Comparison with Similar Compounds
Similar Compounds
5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-2-ETHOXYBENZOIC ACID: Similar structure but with an ethoxy group instead of a methyl group.
(2E,4E)-METHYL 5-(BENZO[D][1,3]DIOXOL-5-YL)PENTA-2,4-DIENOATE: Contains a benzodioxole group but differs in the rest of the structure.
Uniqueness
The uniqueness of 5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-2-METHYL-N-(PROPAN-2-YL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H22N2O5S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-2-methyl-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C19H22N2O5S/c1-12(2)21-19(22)16-9-15(6-4-13(16)3)27(23,24)20-10-14-5-7-17-18(8-14)26-11-25-17/h4-9,12,20H,10-11H2,1-3H3,(H,21,22) |
InChI Key |
ZHBZGOAYEAFOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-({[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetyl)phenyl]acetamide](/img/structure/B11132604.png)
![4-{[4-(benzyloxy)phenyl]carbonyl}-3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11132613.png)
![5-[(4-Methylbenzyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11132615.png)
![7-Fluoro-1-(4-nitrophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11132621.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide](/img/structure/B11132631.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11132639.png)
![Ethyl 5-(4-methoxyphenyl)-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11132647.png)
![2-methylpropyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11132652.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11132660.png)
![(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11132674.png)
![2-{1-[(2-fluorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide](/img/structure/B11132675.png)

![N-[3-(cycloheptylamino)-3-oxopropyl]-2-pyrazinecarboxamide](/img/structure/B11132693.png)

